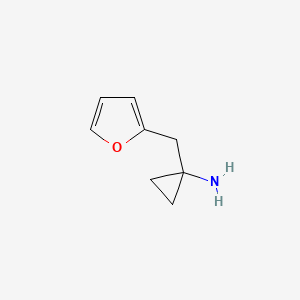
1-(Furan-2-ylmethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(furan-2-yl)methyl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]cyclopropan-1-amine typically involves the reaction of furan derivatives with cyclopropane intermediates. One common method includes the use of cyclopropanation reactions where a furan derivative is reacted with a cyclopropane precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 1-[(furan-2-yl)methyl]cyclopropan-1-amine are not well-documented in the literature. it is likely that large-scale synthesis would involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylamine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylmethylamine derivatives .
Scientific Research Applications
1-[(furan-2-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(furan-2-yl)methyl]cyclopropane: Lacks the amine group, which may result in different reactivity and biological activity.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the cyclopropane ring, leading to different chemical behavior.
Uniqueness
1-[(furan-2-yl)methyl]cyclopropan-1-amine is unique due to the combination of the furan ring and cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11NO/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 |
InChI Key |
IQAHORDJPMOEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















